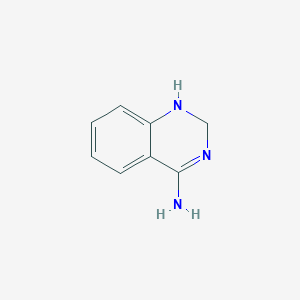

1,2-Dihydroquinazolin-4-amine

Descripción

Propiedades

Fórmula molecular |

C8H9N3 |

|---|---|

Peso molecular |

147.18 g/mol |

Nombre IUPAC |

1,2-dihydroquinazolin-4-amine |

InChI |

InChI=1S/C8H9N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-4,10H,5H2,(H2,9,11) |

Clave InChI |

LIWDTGMJUGTXEP-UHFFFAOYSA-N |

SMILES |

C1NC2=CC=CC=C2C(=N1)N |

SMILES canónico |

C1NC2=CC=CC=C2C(=N1)N |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Cyclization Reactions

The core 1,2-dihydroquinazolin-4-amine scaffold is synthesized via multicomponent cyclization. A prominent method involves:

-

Reactants : Isatoic anhydride, aldehydes, and primary amines.

-

Catalyst : Bi(NO₃)₃·5H₂O (5 mol%) under solvent-free conditions .

-

Conditions : Heating at 80°C for 1–3 hours.

-

Yield : 90–97% for aromatic aldehydes, including electron-rich (e.g., 4-methoxybenzaldehyde) and electron-deficient (e.g., 4-nitrobenzaldehyde) derivatives .

Example :

| Aldehyde | Amine | Product Yield (%) | Time (h) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethylamine | 95 | 1 |

| Cinnamaldehyde | Benzylamine | 93 | 2 |

| 2-Thiophenecarbaldehyde | Aniline | 90 | 2.5 |

This method avoids toxic solvents and tolerates functional groups like NO₂, CN, and C=C .

Oxidation to Quinazolin-4(3H)-ones

1,2-Dihydroquinazolin-4-amines undergo oxidation to quinazolin-4(3H)-ones under catalytic or acidic conditions:

-

Catalytic Oxidation : Bi(NO₃)₃·5H₂O (65 mol%) at 100°C for 1.5 hours converts 4a to 5a in 90% yield .

-

Acidic Hydrolysis : In 10% HCl at 67°C, 2-methoxy-3-phenylquinazolin-4(3H)-imine hydrolyzes to 4-imino-3-phenyl-3,4-dihydroquinazolin-2(1H)-one quantitatively .

-

Air Oxidation : Dihydroquinazolin-4-ones slowly oxidize in solution, but this process is accelerated by acidic conditions (e.g., pH 2, half-life = 3 hours for compound 1b ) .

Stability Comparison :

| Compound Type | Stability in Acid (pH 2) |

|---|---|

| Dihydroquinazolin-4-one | t₁/₂ = 3 hours |

| Quinazolin-4-one | No degradation |

Substitution Reactions

The 4-amine group and aromatic ring enable targeted substitutions:

Nucleophilic Substitution

-

Chlorination : 2-Phenylquinazolin-4(3H)-one reacts with POCl₃ to form 4-chloro-2-phenylquinazoline, which undergoes amination with aryl amines to yield N,2-diphenylquinazolin-4-amine derivatives (70–85% yield) .

-

Nitration : Treatment with conc. HNO₃/H₂SO₄ introduces nitro groups at positions 6 and 8, yielding 6,8-dinitro derivatives (95–98% yield) .

Example :

| Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2,2-Diethyl-2,3-dihydroquinazolin-4(1H)-one | HNO₃/H₂SO₄ | 6,8-Dinitro derivative | 98.5 |

| 2-(4-Chlorophenyl)-dihydroquinazolin-4-one | HNO₃/H₂SO₄ | 6,8-Dinitro-4-chloro derivative | 95.8 |

Amination

4-Chloroquinazolines react with aryl amines (e.g., aniline) in ethanol under reflux to form N-aryl-4-aminoquinazolines .

Ring Expansion and Functionalization

-

Dithiazolium-Mediated Reactions : 2-Amino-N′-arylbenzamidines react with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to form 3-arylquinazolin-4-amines via a one-step cyclization .

-

Decarboxylation : Isatoic anhydride derivatives decarboxylate during cyclization to form 2-aminobenzamide intermediates, which subsequently react with aldehydes .

Catalytic Mechanisms

-

Bi(NO₃)₃·5H₂O : Activates imine intermediates and facilitates tautomerization during cyclization .

-

CoFe₂O₄-Sp-SO₃H : A magnetic nanocatalyst that enhances reaction efficiency in water via dual activation of isatoic anhydride and aldehydes .

Catalyst Comparison :

| Catalyst | Solvent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|

| Bi(NO₃)₃·5H₂O | Solvent-free | 80–100 | 90–97 |

| CoFe₂O₄-Sp-SO₃H | Water | 60 | 85–92 |

Biological Derivatization

Derivatives such as 6,8-dinitro-2,2-disubstituted dihydroquinazolin-4-ones show anti-leishmanial activity (IC₅₀ = 0.05–1.61 µg/mL) . Modifications at the 2- and 4-positions enhance pharmacological properties, including anti-inflammatory and analgesic effects .

Key Challenges and Innovations

Comparación Con Compuestos Similares

Structural Comparison

The table below highlights key structural differences between 1,2-dihydroquinazolin-4-amine and related compounds:

| Compound | Core Structure | Substituents/Modifications | Key Features |

|---|---|---|---|

| This compound | Partially reduced quinazoline | Variable substituents at C-2 and C-4 | Enhanced solubility due to reduced ring |

| Quinazolin-4(3H)-one | Fully aromatic quinazoline | Ketone at C-4; substituents at C-2 and C-3 | Planar structure with π-conjugation |

| 4H-1,2,4-Triazol-4-amine | Triazole ring | Methyl groups or aryl substituents | Smaller heterocycle with distinct N-atoms |

| Tetrahydroquinazolin-2H-one | Fully saturated quinazoline | Substituents at C-4 and C-6 | Flexible ring conformation |

Key Insights :

- The reduced ring in this compound enhances solubility compared to fully aromatic quinazolines, which may improve bioavailability .

- Substituents at C-2 (e.g., furan, thienyl) and C-4 (e.g., methyl, ethyl) influence electronic properties and binding affinity to biological targets .

Key Insights :

- The this compound scaffold shows broader anti-inflammatory activity compared to triazole analogs, likely due to its larger aromatic surface area .

- Fluorinated derivatives (e.g., CID01932) exhibit enhanced cytotoxicity, attributed to increased metabolic stability from fluorine substitution .

Pharmacological Properties

- Solubility : this compound derivatives exhibit higher aqueous solubility than fully aromatic quinazolines, facilitating drug formulation .

- Metabolic Stability: Methoxy or dimethylamino substituents (e.g., OMeQaMeEt·HH) improve half-life by reducing cytochrome P450-mediated oxidation .

- Toxicity: Thienyl-substituted derivatives (CID01932) show lower hepatotoxicity compared to anthraquinone-based analogs .

Métodos De Preparación

TiCl$$_4$$/Sm-Mediated Cyclization

The reductive cyclization of o-nitrobenzamides with aldehydes or ketones using a TiCl$$_4$$/Sm system represents a foundational method for synthesizing 1,2-dihydroquinazolin-4-amine derivatives. This approach, first reported in 2003, achieves moderate to high yields (65–85%) by facilitating the simultaneous reduction of nitro groups and cyclization. The reaction proceeds via the in situ generation of samarium(II) iodide, which reduces the nitro group to an amine, followed by aldol-like condensation with carbonyl compounds. Structural confirmation through X-ray diffraction and NMR spectroscopy has validated the formation of the 1,2-dihydroquinazoline core.

Thiourea-DMSO Synergy

A complementary method involves the reaction of 2-aminobenzophenones with thiourea in dimethyl sulfoxide (DMSO), as described by Liang et al. (2016). Thiourea thermally decomposes to carbodiimide and hydrogen sulfide, where carbodiimide intermediates undergo cyclization with 2-aminobenzophenones. Hydrogen sulfide reduces the imine intermediate, yielding this compound derivatives. This method avoids metal catalysts and achieves yields up to 78%.

Multicomponent Condensation Approaches

Squaric Acid-Catalyzed Aqueous Synthesis

Khaksar et al. (2014) developed a one-pot, three-component reaction using isatoic anhydride, aldehydes, and ammonium acetate in water, catalyzed by squaric acid (1 mol%). This method operates at 100°C, achieving 90% yield within 3 hours (Table 1). The aqueous medium and low catalyst loading align with green chemistry principles, while X-ray crystallography confirmed the regioselective formation of the 1,2-dihydroquinazoline framework.

Table 1: Optimization of Squaric Acid-Catalyzed Synthesis

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | H$$_2$$O | 3 | 90 |

| 2 | 0.5 | H$$_2$$O | 5 | 70 |

| 3 | 1 | CH$$2$$Cl$$2$$ | 24 | 0 |

Microwave-Assisted Cyclization

Microwave irradiation has revolutionized the synthesis of this compound derivatives by reducing reaction times from hours to minutes. A 2019 study demonstrated that heating 2-amino-N-(2-substituted-ethyl)benzamides with aldehydes in methanol under microwave conditions (300 W, 100°C) produced target compounds in 92–95% yields. Potassium carbonate served as a mild base, avoiding the need for harsh acids or metals.

Solvent and Catalyst Innovations

2-MeTHF as a Green Solvent

Replacing tetrahydrofuran (THF) with 2-methyltetrahydrofuran (2-MeTHF) in the synthesis of 2-amino-N-(2-substituted-ethyl)benzamide intermediates has improved sustainability. Derived from renewable resources, 2-MeTHF offers comparable solvation power with lower toxicity and higher boiling point (80°C vs. 66°C for THF), facilitating safer scale-up.

Montmorillonite K10 and Amberlyst-15

Heterogeneous catalysts like montmorillonite K10 and Amberlyst-15 have enabled solvent-free syntheses of 1,2-dihydroquinazolin-4-amines. These solid acids promote cyclocondensation of isatoic anhydride with amines and aldehydes at 80–100°C, yielding products in 85–88% purity. Their reusability (up to five cycles without significant activity loss) enhances cost-effectiveness.

Mechanistic Insights and Structural Elucidation

Cyclization Pathways

The formation of 1,2-dihydroquinazolin-4-amines typically proceeds via nucleophilic attack of the amine group on a carbonyl carbon, followed by dehydration or reduction. In TiCl$$_4$$/Sm-mediated reactions, samarium facilitates nitro reduction and imine formation, while squaric acid stabilizes transition states through hydrogen bonding.

Spectroscopic Confirmation

Infrared (IR) spectroscopy consistently reveals C=O stretches at 1635–1645 cm$$^{-1}$$ and N–H bends at 3185–3333 cm$$^{-1$$, confirming the presence of the dihydroquinazoline ring. $$^{1}$$H NMR spectra exhibit characteristic doublets for aromatic protons (δ 6.5–7.9 ppm) and singlets for NH groups (δ 7.8–8.1 ppm).

Comparative Analysis of Methodologies

Table 2: Performance Metrics of Key Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Time (h) | Eco-Friendliness |

|---|---|---|---|---|

| TiCl$$_4$$/Sm Cyclization | TiCl$$_4$$, Sm, THF | 65–85 | 6–8 | Moderate |

| Squaric Acid/H$$_2$$O | Squaric acid, H$$_2$$O | 85–90 | 3–5 | High |

| Microwave/K$$2$$CO$$3$$ | K$$2$$CO$$3$$, MeOH | 90–95 | 0.5–1 | High |

| Thiourea-DMSO | DMSO, Thiourea | 70–78 | 4–6 | Low |

Q & A

Q. What are the most efficient synthetic routes for 1,2-dihydroquinazolin-4-amine derivatives, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves cyclocondensation of substituted anthranilic acids with amines or urea derivatives. Heterogeneous catalysts, such as solid acid catalysts (e.g., zeolites or sulfonated carbon), can improve yields and reduce reaction times by facilitating selective cyclization . For example, microwave-assisted synthesis under controlled temperatures (e.g., 150°C for 1 hour) with palladium catalysts enables Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl substituents, achieving yields up to 99% in some cases . Optimization involves adjusting solvent systems (DMF or dioxane), base selection (Na₂CO₃ or Hunig’s base), and purification via gradient elution (e.g., 5–75% ethyl acetate in hexanes) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : and NMR confirm substitution patterns and regioselectivity. For example, NMR peaks at δ 8.5–9.0 ppm indicate NH protons in the quinazoline core .

- LCMS/HPLC : Purity (>95%) is validated using trifluoroacetic acid-modified mobile phases (e.g., 4–100% acetonitrile gradients) with retention times tracked for reproducibility .

- Elemental analysis : Matches calculated vs. experimental C/H/N values (e.g., C: 62.98% vs. 62.61% in a chloro-fluoro-substituted derivative) .

Q. How are initial biological activities of these compounds screened in academic research?

Derivatives are typically screened for kinase inhibition (e.g., CDC2-like kinases) or anti-inflammatory potential using enzyme assays (e.g., COX-2 inhibition). In vitro cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., IC₅₀ values <10 µM for antitumor-active compounds) . Substituents like dithiocarbamate side chains enhance antitumor activity by disrupting microtubule assembly .

Advanced Research Questions

Q. How can structural modifications improve the selectivity and potency of this compound derivatives as kinase inhibitors?

Rational design focuses on substituent effects:

- Position 6 : Aryl/heteroaryl groups (e.g., benzo[d][1,3]dioxol-5-yl) enhance binding to kinase ATP pockets. Suzuki coupling with boronic acids introduces these groups selectively .

- Position 4 : Alkylamino groups (e.g., N-(thiophen-2-ylmethyl)) improve solubility and reduce off-target effects. Computational docking studies guide substitutions to optimize steric and electronic interactions .

- Data-driven optimization : SAR analysis of IC₅₀ values across derivatives identifies critical pharmacophores. For example, 8-methoxy groups in 4,7-disubstituted derivatives enhance blood-brain barrier penetration for CNS targets .

Q. How do researchers resolve contradictions in reported biological activities of quinazoline derivatives?

Discrepancies often arise from assay conditions or impurity artifacts. Strategies include:

- Reproducibility checks : Repeating synthesis and bioassays under standardized conditions (e.g., 10% FBS in cell culture media) .

- Metabolic stability studies : Liver microsome assays identify active metabolites that may confound results .

- Orthogonal validation : Combining enzyme assays (e.g., cholinesterase inhibition) with cellular models (e.g., neuroinflammation assays) to confirm mechanisms .

Q. What methodologies are used to study the mechanism of action of anti-inflammatory quinazoline derivatives?

Advanced approaches include:

- Transcriptomics/proteomics : RNA sequencing or SILAC labeling to identify downstream targets (e.g., NF-κB pathway modulation) .

- Molecular dynamics simulations : Modeling interactions with COX-2 or LOX enzymes to predict binding kinetics .

- In vivo models : Collagen-induced arthritis (CIA) in rodents to evaluate efficacy and toxicity profiles .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the chlorination step during quinazoline synthesis?

Chlorination bottlenecks (e.g., converting 4-oxo derivatives to 4-chloro intermediates) are mitigated by:

- Catalyst optimization : Using SOCl₂ with catalytic DMF under reflux improves electrophilic substitution .

- Microwave assistance : Reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C) .

- Purification tweaks : Silica gel chromatography with 3N LiCl washes minimizes byproduct contamination .

Q. What strategies ensure reproducibility in scaling up quinazoline derivatives for preclinical studies?

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real-time .

- Design of experiments (DoE) : Multi-variable optimization (e.g., temperature, solvent ratio) identifies robust conditions .

- Crystallography : X-ray structures guide polymorph control to ensure consistent bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.